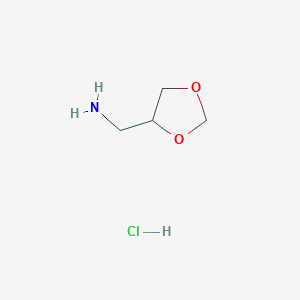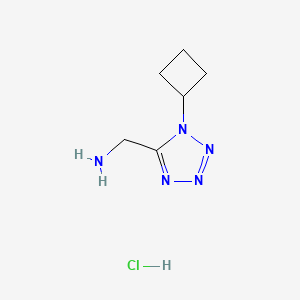![molecular formula C20H18N2O5S B2426293 ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-85-7](/img/structure/B2426293.png)
ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with a complex structure . It contains an isoindole group, which is a type of heterocycle . The compound also contains a thiophene group, which is a sulfur-containing ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared in one step from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane . The compound was then treated with various amines and hydrazines to afford the corresponding amino substituted products .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular weight of 363.376 . It contains an isoindole group, which is a type of heterocycle, and a thiophene group, which is a sulfur-containing ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can react with amines, hydrazines, and ambident 1,3-dinucleophiles to form phthaloylimino substituted propenoates and heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have developed synthetic methods for creating compounds with structures related to ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate. These methods aim to explore the antimicrobial and antioxidant properties of the synthesized compounds. For instance, Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their in vitro antimicrobial and antioxidant activities, finding that some compounds exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Anticancer Activity
The potential anticancer activity of novel heterocycles derived from precursors similar to this compound has been investigated. Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for the synthesis of new heterocycles, which showed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Development of Novel Heterocycles
The compound's structure serves as a precursor in the synthesis of various novel heterocycles, which are explored for their biological activities. For example, Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, revealing the potential of these novel compounds in antimicrobial applications (Spoorthy et al., 2021).
Anti-Rheumatic Potential
The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been studied, showing significant antioxidant, analgesic, and anti-rheumatic effects, highlighting the therapeutic potential of these compounds (Sherif & Hosny, 2014).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-2-27-20(26)16-13-8-5-9-14(13)28-17(16)21-15(23)10-22-18(24)11-6-3-4-7-12(11)19(22)25/h3-4,6-7H,2,5,8-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSLAQGKQAHEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)
![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate](/img/structure/B2426232.png)